molecular formula C12H11ClF3NO B13547944 3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B13547944
M. Wt: 277.67 g/mol
InChI Key: OVCLOQQNNOWPBZ-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound with the molecular formula C12H10Cl2F3NO It is known for its unique structure, which includes a pyrrolidinone ring substituted with a chloro, methyl, and trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with chloroacetone in the presence of a base to form an intermediate. This intermediate is then cyclized to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being key parameters .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to its specific combination of chloro, methyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11ClF3NO

Molecular Weight

277.67 g/mol

IUPAC Name

3-chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C12H11ClF3NO/c1-7-6-17(11(18)10(7)13)9-4-2-3-8(5-9)12(14,15)16/h2-5,7,10H,6H2,1H3

InChI Key

OVCLOQQNNOWPBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)C1Cl)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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